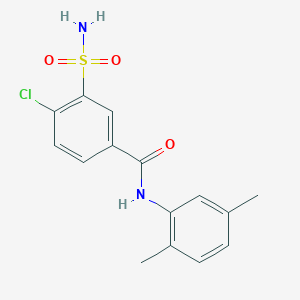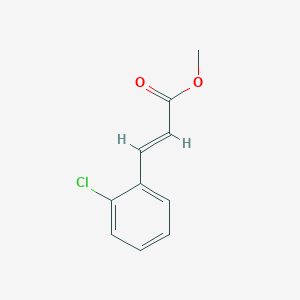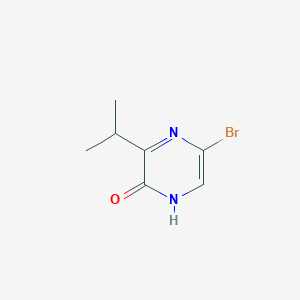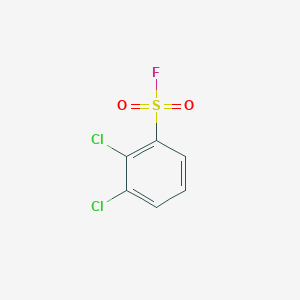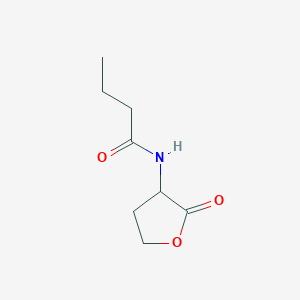
N-Butanoyl-DL-homoserine lactone
Übersicht
Beschreibung
Plasminogenaktivatorinhibitor Typ 2, auch bekannt als SerpinB2, ist ein Mitglied der Serinprotease-Inhibitor-Familie der Clade B. Es wurde ursprünglich als Inhibitor der sekretierten Serinprotease, Urokinase-Plasminogenaktivator, identifiziert. Plasminogenaktivatorinhibitor Typ 2 spielt eine bedeutende Rolle in der Plasminogen-aktivierenden Kaskade, die für die Aufrechterhaltung der Gefäßgängigkeit und die Umgestaltung der extrazellulären Matrix entscheidend ist .
Wissenschaftliche Forschungsanwendungen
Plasminogen activator inhibitor type-2 has a wide range of scientific research applications. It is dramatically upregulated during pregnancy and in response to inflammation . The compound has been shown to inhibit the aggregation of amyloid beta peptide, which is associated with Alzheimer’s disease and preeclampsia . Additionally, plasminogen activator inhibitor type-2 has cytoprotective, immunomodulatory, and anti-inflammatory activities . It is also involved in the regulation of adaptive immunity and has been studied for its potential role in tumor biology .
Wirkmechanismus
Target of Action
N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Mode of Action
This compound interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .
Biochemical Pathways
The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .
Pharmacokinetics
Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, different AHLs, including this compound, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .
Zukünftige Richtungen
N-Butyrylhomoserine lactone has potential applications in the treatment of high ammonia nitrogen wastewater . At 10 °C, it enhanced the nitrogen removal by simultaneously accelerating the formation of proteins and polysaccharides, increasing the abundance of nitrifying bacteria, and promoting the growth of microorganisms .
Biochemische Analyse
Biochemical Properties
N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .
Vorbereitungsmethoden
Die Synthese von Poly(amid-imid)-Verbindungen, zu denen auch Plasminogenaktivatorinhibitor Typ 2 gehört, erfolgt durch direkte Polykondensation von Diaminen mit Dicarbonsäuren. Diese Reaktion verwendet typischerweise geschmolzenes Tetrabutylammoniumbromid als grünes Medium und Triphenylphosphit als Kondensationsmittel . Das Diamin wird durch direkte Kondensation von 2-[5-(4-Aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazol mit 3,5-Dinitrobenzoylchlorid, gefolgt von Reduktion der Dinitroverbindung, synthetisiert .
Analyse Chemischer Reaktionen
Plasminogenaktivatorinhibitor Typ 2 durchläuft verschiedene chemische Reaktionen, darunter Polymerisation und Komplexbildung mit Plasminogenaktivatoren. Es bildet stabile Komplexe mit Urokinase-Typ-Plasminogenaktivator und Gewebs-Typ-Plasminogenaktivator und hemmt deren Aktivität . Die Verbindung kann auch eine spontane Polymerisation eingehen, die durch Behandlungen wie verdünntem Guanidiniumchlorid verstärkt wird .
Wissenschaftliche Forschungsanwendungen
Plasminogenaktivatorinhibitor Typ 2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird während der Schwangerschaft und als Reaktion auf Entzündungen dramatisch hochreguliert . Es wurde gezeigt, dass die Verbindung die Aggregation von Amyloid-beta-Peptid hemmt, das mit Alzheimer-Krankheit und Präeklampsie assoziiert ist . Zusätzlich hat Plasminogenaktivatorinhibitor Typ 2 zytoprotektive, immunmodulatorische und entzündungshemmende Wirkungen . Es ist auch an der Regulation der adaptiven Immunität beteiligt und wurde auf seine potenzielle Rolle in der Tumorbiologie untersucht .
Wirkmechanismus
Plasminogenaktivatorinhibitor Typ 2 entfaltet seine Wirkungen, indem er Plasminogenaktivatoren wie Urokinase-Typ-Plasminogenaktivator und Gewebs-Typ-Plasminogenaktivator hemmt . Diese Hemmung verhindert die Umwandlung von Plasminogen zu Plasmin und reguliert so die Fibrinolyse und andere physiologische Prozesse, die Proteolyse beinhalten . Die Verbindung hat auch intrazelluläre Aktivitäten, die unabhängig von der Plasminogenaktivator-Hemmung sind, darunter Zytoschutz, Modulation von Zellstress und Differenzierung .
Vergleich Mit ähnlichen Verbindungen
Plasminogenaktivatorinhibitor Typ 2 ist unter den Serinprotease-Inhibitoren aufgrund seiner dualen intrazellulären und extrazellulären Funktionen einzigartig. Ähnliche Verbindungen umfassen Plasminogenaktivatorinhibitor Typ 1 und andere Mitglieder der Serpin-Familie . Im Gegensatz zu Plasminogenaktivatorinhibitor Typ 1 ist Plasminogenaktivatorinhibitor Typ 2 resistenter gegen Hypochlorit-induzierte Inaktivierung und hat eine Holdase-artige extrazelluläre Chaperonaktivität . Dies macht Plasminogenaktivatorinhibitor Typ 2 besonders wertvoll bei Erkrankungen, die mit oxidativem Stress und Proteinaggregation einhergehen.
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


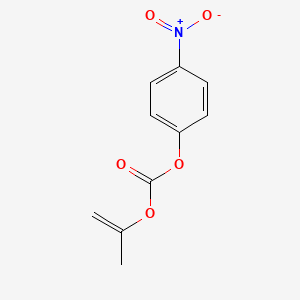
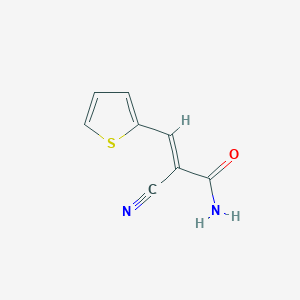

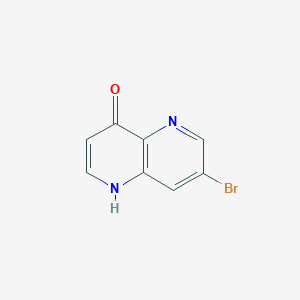
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
